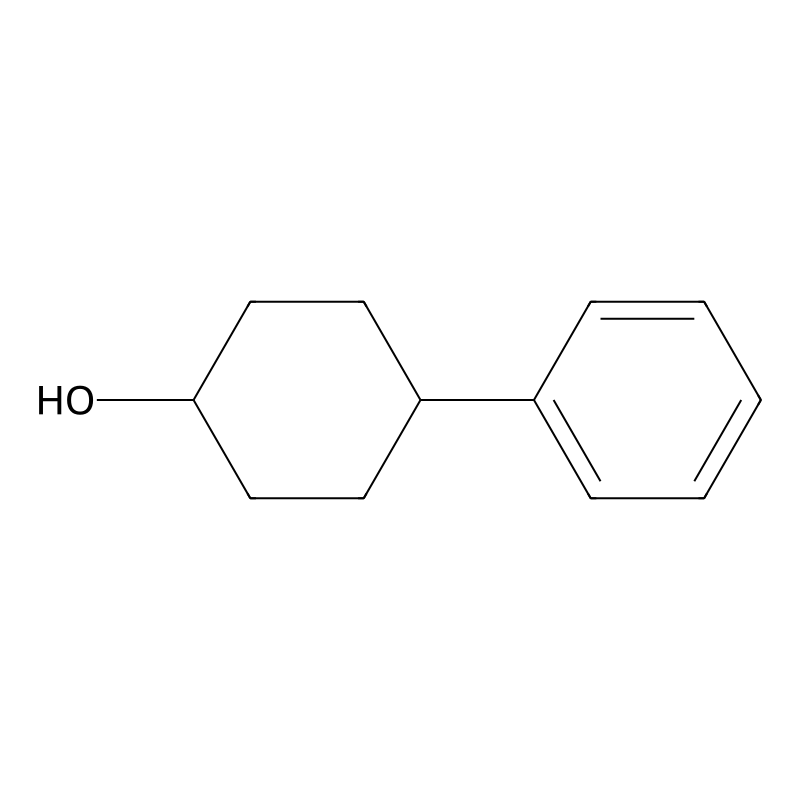4-Phenylcyclohexanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Organic Compounds
4-PCH serves as a valuable intermediate for the synthesis of more complex organic molecules. Its hydroxyl group (-OH) can be readily modified to introduce various functionalities, allowing researchers to create diverse chemical structures [1]. This versatility makes it a useful building block for synthesizing pharmaceuticals, materials, and other complex organic compounds [1].
Potential for Biological Activity
Studies have explored the potential biological activity of 4-PCH. Some research suggests it may possess analgesic (pain-relieving) properties, although further investigation is needed to understand its mechanism of action and efficacy []. Additionally, scientists are investigating its interactions with biological systems to determine potential applications in other areas [].
Role as a Reference Compound
The well-defined structure and readily available nature of 4-PCH make it a valuable reference compound in various scientific experiments. Researchers can use it to calibrate analytical instruments, such as chromatography and spectroscopy techniques, ensuring the accuracy and consistency of their measurements [].
4-Phenylcyclohexanol is an organic compound with the molecular formula and a molecular weight of approximately 176.26 g/mol. It features a cyclohexane ring substituted with a phenyl group and a hydroxyl group at the 4-position. This compound is also known by various names including 4-phenylcyclohexan-1-ol and has a CAS Registry Number of 5437-46-7. Its structure can be represented as follows:
The compound exhibits both hydrophobic and hydrophilic characteristics due to the presence of the aromatic phenyl group and the hydroxyl functional group, respectively.
- Oxidation: The hydroxyl group can be oxidized to form 4-phenylcyclohexanone.
- Esterification: Reacting with carboxylic acids can yield esters.
- Dehydration: Under acidic conditions, it may lose water to form alkenes.
These reactions highlight its potential as a versatile intermediate in organic synthesis.
Research indicates that 4-phenylcyclohexanol exhibits various biological activities. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Additionally, it shows promise in anti-inflammatory applications, although further studies are needed to fully elucidate its mechanisms of action and therapeutic potential .
Several methods exist for synthesizing 4-phenylcyclohexanol:
- Reduction of 4-Phenylcyclohexanone: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Friedel-Crafts Alkylation: Cyclohexanol can be alkylated with phenyl halides in the presence of a Lewis acid catalyst.
- Hydrogenation: The hydrogenation of phenol derivatives can yield this compound under specific conditions .
4-Phenylcyclohexanol finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs.
- Fragrance Industry: Its pleasant odor makes it useful in perfumes and flavorings.
- Research: Utilized in studies related to organic chemistry and material science due to its unique properties .
Several compounds share structural similarities with 4-phenylcyclohexanol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Phenylcyclohexanone | C₁₂H₁₄O | Ketone derivative, more reactive than alcohol |
| Cyclohexanol | C₆H₁₂O | Simple alcohol without phenyl substitution |
| 1-Phenylcyclopentanol | C₁₁H₁₄O | Similar structure but with a cyclopentane ring |
| 1-Naphthol | C₁₀H₈O | Contains a naphthalene moiety instead of cyclohexane |
Uniqueness
4-Phenylcyclohexanol's unique combination of a cyclohexane ring and a phenolic hydroxyl group distinguishes it from these compounds, contributing to its distinct chemical reactivity and biological properties.








